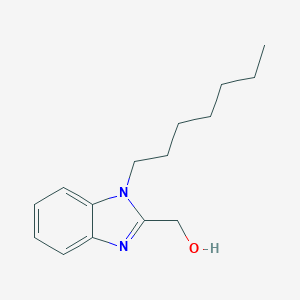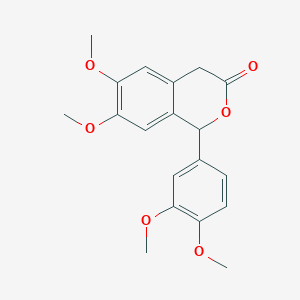![molecular formula C20H20N4O2S B376926 4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B376926.png)
4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that includes multiple heteroatoms such as oxygen, sulfur, and nitrogen
Preparation Methods
The synthesis of 4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of benzyl halides and other reagents in the presence of catalysts such as potassium carbonate at elevated temperatures . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the presence of heteroatoms. Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts like anhydrous potassium carbonate, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as an anti-cancer or anti-microbial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple heteroatoms allows for diverse binding interactions, which can modulate biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with multiple heteroatoms, such as:
Coumarins: Known for their biological activity and used in medicinal chemistry.
Benzothiazoles: Another class of compounds with sulfur and nitrogen atoms, used in various applications.
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
7-benzyl-3,12,12-trimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C20H20N4O2S/c1-12-21-22-19-23(10-13-7-5-4-6-8-13)17(25)16-14-9-20(2,3)26-11-15(14)27-18(16)24(12)19/h4-8H,9-11H2,1-3H3 |
InChI Key |
ZIKOALVITJAYKG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC5=CC=CC=C5 |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)


![3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376849.png)
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376852.png)
![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376858.png)
![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide](/img/structure/B376859.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376860.png)


